

Application Notes and Protocols: Analytical Techniques for the Characterization of Aurachin B

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Compound of Interest		
Compound Name:	Aurachin B	
Cat. No.:	B1666131	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aurachin B is a quinoline N-oxide antibiotic first isolated from the myxobacterium Stigmatella aurantiaca.[1] It belongs to the A-type aurachins, characterized by a farnesyl side chain at the C4 position of the quinoline core.[2] As a member of a class of compounds known to interfere with electron transport processes, **Aurachin B** and its analogs are of significant interest for their potential antibacterial and antiprotozoal activities.[3][4] Accurate and thorough analytical characterization is crucial for the identification, purity assessment, and structural elucidation of **Aurachin B** in research and drug development settings. These application notes provide detailed protocols and data for the characterization of **Aurachin B** using various analytical techniques.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of **Aurachin B**, providing insights into its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise chemical structure of **Aurachin B**. Both ¹H and ¹³C NMR are employed to map the carbon and proton framework of



the molecule.

Quantitative NMR Data for Aurachin B

Technique	Solvent	Frequency	Chemical Shift (δ) / ppm
¹ H NMR	CDCl3	400 MHz	1.58 (3H, s), 1.60 (3H, s), 1.66 (3H, s), 1.90 (3H, s), 1.95–1.99 (2H, m), 2.02–2.09 (2H, m), 2.14–2.18 (4H, m), 2.70 (3H, s), 3.76 (2H, d, J = 7.2 Hz), 5.04–5.10 (2H, m), 5.30 (1H, t, J = 6.8 Hz), 5.98 (1H, s), 7.56–7.62 (2H, m), 7.89–7.92 (1H, m), 8.77–8.79 (1H, m)[5]
¹³ C NMR	CDCl₃	100 MHz	12.6, 16.2, 16.7, 17.8, 24.7, 25.8, 26.5, 26.8, 39.7, 39.8, 119.9, 120.8, 123.2, 123.7, 123.9, 124.4, 127.5, 127.6, 128.0, 131.4, 135.6, 137.0, 138.7, 142.3, 147.5[5]

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Aurachin B** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:



- Acquire a one-dimensional proton spectrum.
- Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to encompass the expected carbon resonances (e.g., 0-160 ppm).
 - Employ a sufficient number of scans for clear signal detection.
 - Process the data similarly to the ¹H NMR spectrum.
- Data Analysis:
 - Integrate the proton signals to determine the relative number of protons.
 - Analyze the chemical shifts, coupling constants, and multiplicities to assign the proton and carbon signals to the molecular structure of **Aurachin B**.
 - Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structural assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of **Aurachin B**. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.

Quantitative Mass Spectrometry Data for Aurachin B



Technique	Ionization	Parameter	Value
HRMS	ESI	Calculated m/z for C ₂₅ H ₃₃ NO ₂ Na ([M+Na] ⁺)	402.2409[5]
HRMS	ESI	Found m/z for C25H33NO2Na ([M+Na]+)	402.2415[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of Aurachin B (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or
 Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or introduce it via an HPLC system.
 - Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]+ or sodium adduct [M+Na]+.
 - Ensure the instrument is properly calibrated to achieve high mass accuracy.
- Data Analysis:
 - Determine the accurate mass of the molecular ion.
 - Use the accurate mass to calculate the elemental composition and confirm the molecular formula of Aurachin B (C25H33NO2).[7]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information about the functional groups present in **Aurachin B**, while UV-Vis spectroscopy reveals details about its electronic conjugation.



Spectroscopic Data for Aurachin B

Technique	Parameter	Value
IR	νmax (cm ⁻¹)	2924, 1377, 1121, 1095[5]

Note: Specific UV-Vis absorption maxima for **Aurachin B** are not detailed in the provided search results, but a general protocol is provided below.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the IR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in Aurachin B, such as C-H, C=C, C=N, and N-O stretches.

Experimental Protocol: UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution of **Aurachin B** in a UV-transparent solvent (e.g., ethanol or methanol).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the absorbance of the sample solution over the UV-Vis range (e.g., 200-800 nm).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to the electronic transitions within the conjugated system of the quinoline N-oxide core.

Chromatographic Separation and Purification

Chromatographic techniques are essential for the isolation and purification of **Aurachin B** from natural sources or synthetic reaction mixtures.



Column Chromatography

Column chromatography is a primary method for the purification of **Aurachin B** from crude extracts.

Experimental Protocol: Column Chromatography

- Stationary Phase: Use silica gel as the stationary phase.
- Mobile Phase: Employ a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Procedure:
 - Load the crude extract onto the top of the silica gel column.
 - Elute the column with the mobile phase gradient.
 - Collect fractions and monitor the separation using thin-layer chromatography (TLC).
 - Combine the fractions containing pure Aurachin B.
 - Evaporate the solvent to obtain the purified compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification and purity analysis of **Aurachin B**.

Experimental Protocol: HPLC

- Column: A reversed-phase C18 column is typically used.[8][9]
- Mobile Phase: A gradient of methanol and water (often with a small amount of acid, such as formic acid) is a common mobile phase system.[10]
- Instrumentation: An HPLC system equipped with a UV detector is required.
- Procedure:



- Dissolve the partially purified Aurachin B in the mobile phase.
- Inject the sample onto the HPLC column.
- Run a solvent gradient to elute the compounds.
- Monitor the elution profile at a suitable wavelength (e.g., determined from the UV-Vis spectrum).
- Collect the peak corresponding to Aurachin B.
- The purity of the collected fraction can be assessed by re-injecting it into the HPLC system.

Biosynthesis and Characterization Workflow

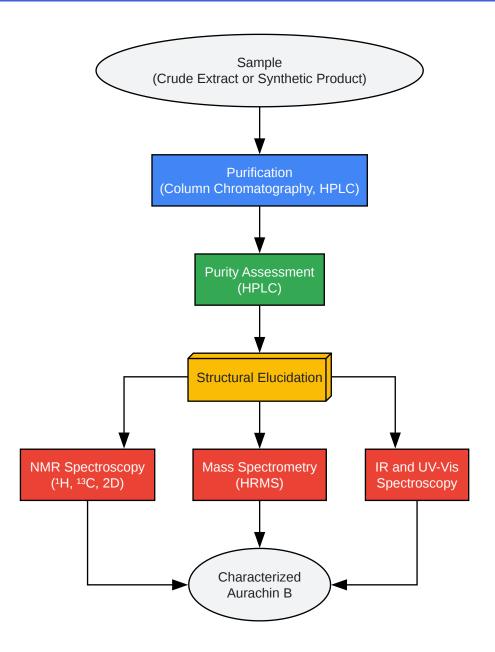
The biosynthesis of **Aurachin B** in Stigmatella aurantiaca involves a type II polyketide synthase (PKS) pathway.[3] Understanding this pathway can be valuable for biosynthetic engineering and the production of Aurachin analogs. The general workflow for the analytical characterization of **Aurachin B** integrates the aforementioned techniques.



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Caption: Biosynthetic pathway of Aurachin B.





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Caption: Workflow for **Aurachin B** characterization.

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